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molecular formula C6H8ClN3 B1358454 4-Chloro-6-ethylpyrimidin-2-amine CAS No. 5734-67-8

4-Chloro-6-ethylpyrimidin-2-amine

Cat. No. B1358454
M. Wt: 157.6 g/mol
InChI Key: GZOWPTJWHDWHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916548B2

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 2.5 g (16 mmol) 4-chloro-6-ethyl-pyrimidin-2-ylamine and 3.7 g (16 mmol) NIS. Yield after precipitation from the reaction mixture: 3.83 g (85%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]=[C:4]([NH2:10])[N:3]=1.C1C(=O)N([I:18])C(=O)C1>>[Cl:1][C:2]1[C:7]([I:18])=[C:6]([CH2:8][CH3:9])[N:5]=[C:4]([NH2:10])[N:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)CC)N
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
after precipitation from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1I)CC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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